molecular formula C19H18BrCl2N3O3 B11564323 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide

Cat. No.: B11564323
M. Wt: 487.2 g/mol
InChI Key: QQWHACAAGJWFEL-WYMPLXKRSA-N
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Description

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and phenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-bromo-3-methylphenol, which is then reacted with acetic anhydride to form 4-bromo-3-methylphenoxyacetyl chloride. This intermediate is further reacted with hydrazine to form the hydrazide derivative. Finally, the hydrazide is condensed with 2,3-dichlorobenzaldehyde under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods may incorporate advanced techniques like continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide
  • (3E)-3-{2-[(4-bromo-3-ethylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide

Uniqueness

The uniqueness of (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in its applications.

Properties

Molecular Formula

C19H18BrCl2N3O3

Molecular Weight

487.2 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(2,3-dichlorophenyl)butanamide

InChI

InChI=1S/C19H18BrCl2N3O3/c1-11-8-13(6-7-14(11)20)28-10-18(27)25-24-12(2)9-17(26)23-16-5-3-4-15(21)19(16)22/h3-8H,9-10H2,1-2H3,(H,23,26)(H,25,27)/b24-12+

InChI Key

QQWHACAAGJWFEL-WYMPLXKRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C(=CC=C2)Cl)Cl)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C(=CC=C2)Cl)Cl)Br

Origin of Product

United States

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